3-(2-Chloro-4-methoxyphenoxy)azetidine 3-(2-Chloro-4-methoxyphenoxy)azetidine
Brand Name: Vulcanchem
CAS No.: 1220038-57-2
VCID: VC2929394
InChI: InChI=1S/C10H12ClNO2/c1-13-7-2-3-10(9(11)4-7)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3
SMILES: COC1=CC(=C(C=C1)OC2CNC2)Cl
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

3-(2-Chloro-4-methoxyphenoxy)azetidine

CAS No.: 1220038-57-2

Cat. No.: VC2929394

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chloro-4-methoxyphenoxy)azetidine - 1220038-57-2

Specification

CAS No. 1220038-57-2
Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name 3-(2-chloro-4-methoxyphenoxy)azetidine
Standard InChI InChI=1S/C10H12ClNO2/c1-13-7-2-3-10(9(11)4-7)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3
Standard InChI Key CDZUZPOJUGQJDA-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC2CNC2)Cl
Canonical SMILES COC1=CC(=C(C=C1)OC2CNC2)Cl

Introduction

Chemical Structure and Properties

3-(2-Chloro-4-methoxyphenoxy)azetidine (CAS: 1220038-57-2) is characterized by its four-membered nitrogen-containing ring connected to a substituted phenoxy group. This compound has been identified as a member of multiple chemical classes including ethers, secondary amines, and azetidines. The structural features of this molecule provide it with unique chemical characteristics that make it valuable in various applications.

Physical and Chemical Properties

The key physical and chemical properties of 3-(2-Chloro-4-methoxyphenoxy)azetidine are summarized in Table 1.

Table 1: Physical and Chemical Properties of 3-(2-Chloro-4-methoxyphenoxy)azetidine

PropertyValue
CAS Number1220038-57-2
Molecular FormulaC₁₀H₁₂ClNO₂
Molecular Weight213.66 g/mol
Structural ClassificationEthers, Secondary Amines, Azetidines
Purity (Commercial)Minimum 95%

The structure contains a 2-chloro-4-methoxyphenoxy group attached to the azetidine ring, with specific positioning that contributes to its potential binding properties and reactivity. The chlorine substituent at the ortho position and the methoxy group at the para position of the phenyl ring create an electron distribution that influences the compound's chemical behavior .

Applications and Biological Activities

Synthetic Building Block Applications

As a versatile small molecule scaffold, 3-(2-Chloro-4-methoxyphenoxy)azetidine may serve as a valuable building block in the synthesis of more complex molecules. The azetidine moiety provides a rigid, concave framework that can be strategically incorporated into larger structures to modulate their properties.

Similar azetidine derivatives have been employed as:

  • Ligands in metal-catalyzed reactions, such as copper-catalyzed Henry reactions of aldehydes

  • Components in combinatorial library construction

  • Precursors for the synthesis of biologically active compounds

The unique spatial arrangement of substituents in 2,4-cis-disubstituted azetidines has been shown to induce high stereoselectivity in catalytic reactions. While 3-(2-Chloro-4-methoxyphenoxy)azetidine has a different substitution pattern, its structural features may similarly influence stereochemical outcomes in reactions .

Research Directions and Future Perspectives

Synthetic Methodology Development

The synthesis of 3-(2-Chloro-4-methoxyphenoxy)azetidine and related compounds presents opportunities for methodology development:

  • Development of more efficient and selective methods for azetidine formation

  • Exploration of stereoselective approaches to azetidine synthesis

  • Investigation of novel functionalization strategies for the azetidine core

  • Application of modern synthetic methods such as photocatalysis for azetidine synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator